2-(Benzyloxy)-4-propoxybenzoic acid
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Overview
Description
2-(Benzyloxy)-4-propoxybenzoic acid: is an organic compound with the molecular formula C16H18O4 It is a derivative of benzoic acid, featuring benzyloxy and propoxy substituents on the benzene ring
Mechanism of Action
Target of Action
Benzylic compounds are known to interact with various enzymes and receptors in the body
Mode of Action
Benzylic compounds are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can affect its interaction with its targets .
Biochemical Pathways
For instance, they can participate in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of organoboron reagents, which can affect various downstream effects .
Result of Action
Benzylic compounds are known to cause various effects such as skin irritation, eye irritation, and respiratory irritation . These effects are likely due to the compound’s interaction with its targets and its involvement in various biochemical reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Benzyloxy)-4-propoxybenzoic acid. For instance, factors such as light, temperature, and humidity can affect the biosynthesis and stability of essential oils, which are complex mixtures of low molecular weight organic volatile compounds . Similarly, these factors may also affect the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-propoxybenzoic acid typically involves the following steps:
Formation of Benzyloxy Intermediate: The initial step involves the preparation of the benzyloxy intermediate. This can be achieved through the reaction of benzyl alcohol with a suitable benzoic acid derivative under acidic or basic conditions.
Introduction of Propoxy Group: The next step involves the introduction of the propoxy group. This can be done through an etherification reaction, where the benzyloxy intermediate reacts with propyl alcohol in the presence of an acid catalyst.
Final Product Formation: The final step involves the oxidation of the intermediate to form this compound. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4-propoxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzyloxy and propoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-(Benzyloxy)-4-propoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)benzoic acid: Lacks the propoxy group, resulting in different chemical and biological properties.
4-Propoxybenzoic acid: Lacks the benzyloxy group, leading to variations in reactivity and applications.
Benzoic acid derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness
2-(Benzyloxy)-4-propoxybenzoic acid is unique due to the presence of both benzyloxy and propoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of substituents makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-phenylmethoxy-4-propoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-2-10-20-14-8-9-15(17(18)19)16(11-14)21-12-13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOIQHPSDKKREF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=O)O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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